6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide
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Overview
Description
6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide is a complex organic compound characterized by its boron-nitrogen framework. This compound belongs to the class of azaborinines, which are known for their unique structural and electronic properties. The presence of both boron and nitrogen atoms in its structure makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of a boronic acid derivative with an appropriate amine under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydroxylated or aminated derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted azaborinines.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide serves as a versatile building block for the construction of complex molecular architectures. Its unique boron-nitrogen framework makes it suitable for the development of new materials with advanced properties.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to modulate biological processes could lead to the development of new drugs for treating various diseases.
Industry: The unique properties of this compound make it suitable for use in advanced materials and nanotechnology. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.
Mechanism of Action
The mechanism by which 6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The boron atom in its structure can form stable complexes with biological molecules, leading to modulation of their activity.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in various biological pathways. For example, it could inhibit enzymes involved in metabolic processes or modulate receptor signaling pathways.
Comparison with Similar Compounds
Azaborinines: Other azaborinines with different substituents or structural variations.
Boronic Acids: Compounds containing boronic acid groups with similar reactivity.
Amines: Simple amines or amides with similar functional groups.
Uniqueness: 6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide stands out due to its unique boron-nitrogen framework and the presence of both hydroxyl and carboxamide groups. This combination of functional groups provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15BN2O2 |
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Molecular Weight |
314.1 g/mol |
IUPAC Name |
6-hydroxy-N-phenyl-5H-benzo[c][1,2]benzazaborinine-2-carboxamide |
InChI |
InChI=1S/C19H15BN2O2/c23-19(21-14-6-2-1-3-7-14)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(24)22-18/h1-12,22,24H,(H,21,23) |
InChI Key |
IBJYJYDPLRFTER-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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